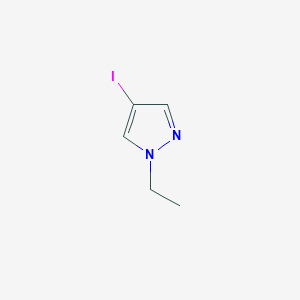

1-Ethyl-4-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZIDZDMNYAEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601984 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172282-34-7 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic strategies, experimental protocols, and quantitative data to support the practical application of this synthesis in a laboratory setting.

Introduction

Substituted pyrazoles are a cornerstone in pharmaceutical chemistry, with the this compound scaffold being of particular interest. The presence of an ethyl group at the N1 position and an iodine atom at the C4 position offers two key sites for molecular diversification. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of a wide range of substituents and the rapid generation of compound libraries for drug discovery programs.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the 1-Ethyl-1H-pyrazole core: This is most commonly accomplished via the condensation of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent.

-

Iodination of the 1-Ethyl-1H-pyrazole: The subsequent electrophilic iodination occurs regioselectively at the electron-rich C4 position of the pyrazole ring.

This guide will focus on the most prevalent and reliable methods for each of these steps.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

A common and effective method for the synthesis of the 1-ethyl-1H-pyrazole precursor involves the reaction of ethylhydrazine with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of ethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or water, add 1,1,3,3-tetramethoxypropane (1.0-1.2 equivalents).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Ethyl-1H-pyrazole.

-

The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The iodination of 1-Ethyl-1H-pyrazole can be achieved using various iodinating agents. A widely used and effective method employs N-Iodosuccinimide (NIS).

Reaction Scheme:

Experimental Protocol:

-

Dissolve 1-Ethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[1]

Data Presentation

Reaction Conditions and Yields

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethylhydrazine, 1,1,3,3-Tetramethoxypropane | Ethanol/Water, HCl | 80-100 | 4-8 | 70-85 |

| 2 | 1-Ethyl-1H-pyrazole | N-Iodosuccinimide, Acetonitrile | 25-60 | 12-24 | 80-95[1] |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅H₇IN₂ |

| Molecular Weight | 222.03 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.1 (q, J=7.3 Hz, 2H, N-CH₂), ~1.4 (t, J=7.3 Hz, 3H, N-CH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~140.2, ~132.5, ~58.1 (C4-I), ~48.5 (N-CH₂), ~15.8 (N-CH₂CH₃) |

| Mass Spectrum (EI) | m/z (%) = 222 [M]⁺, 207 [M-CH₃]⁺, 194 [M-C₂H₄]⁺, 95 [M-I]⁺ |

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly based on experimental conditions and solvent.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the two-step synthesis of this compound.

Logical Relationship of Iodination Reagents

The choice of iodinating agent is critical for a successful reaction. The following diagram illustrates the relationship between common iodinating agents and the reaction conditions.

References

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom at the 4-position of the pyrazole ring, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are also presented, alongside a summary of its physicochemical and spectroscopic data.

Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₇IN₂.[1] The presence of the ethyl group at the N1 position and the iodo group at the C4 position imparts specific reactivity and physical properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are estimated based on structurally similar compounds due to limited availability in published literature.

| Property | Value | Source |

| Molecular Formula | C₅H₇IN₂ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| CAS Number | 172282-34-7 | [1][2] |

| Appearance | Off-white to pale yellow solid (estimated) | [3] |

| Melting Point | Not available | [1] |

| Boiling Point | 239.6 °C at 760 mmHg | [1] |

| Density | 1.908 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (estimated) | [3][4] |

| Stability | Stable under standard conditions; may be light-sensitive. De-iodination can occur under light exposure or thermal stress.[4] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | Singlet | ~7.5-8.0 |

| Pyrazole H-5 | Singlet | ~7.5-8.0 |

| -CH₂- (Ethyl) | Quartet | ~4.0-4.3 |

| -CH₃ (Ethyl) | Triplet | ~1.3-1.5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | ~135-140 |

| Pyrazole C-4 | ~70-80 |

| Pyrazole C-5 | ~125-130 |

| -CH₂- (Ethyl) | ~45-50 |

| -CH₃ (Ethyl) | ~14-16 |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the construction of the 1-ethyl-1H-pyrazole ring followed by regioselective iodination at the 4-position.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

-

To a solution of ethylhydrazine oxalate (1.0 equivalent) in water, add a solution of sodium hydroxide (2.0 equivalents) in water at 0 °C.

-

To this solution, add malondialdehyde bis(dimethyl acetal) (1.0 equivalent) dropwise, ensuring the temperature is maintained below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Extract the mixture with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole. This intermediate can be purified by distillation if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-ethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.[3]

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.[3]

-

Stir the reaction mixture at room temperature to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[3]

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Applications in Drug Discovery

The C-I bond in this compound is highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions, making it a valuable building block for introducing molecular diversity.[3][6] This reactivity is central to its application in the synthesis of novel drug candidates. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[3]

Key Cross-Coupling Reactions

Caption: Versatility of this compound in cross-coupling reactions.

Experimental Protocols for Key Reactions

3.2.1. General Protocol for Suzuki-Miyaura Coupling [7][8]

-

To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).

-

Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.2.2. General Protocol for Sonogashira Coupling [8][9]

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Add a suitable solvent and base (e.g., triethylamine).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

3.2.3. General Protocol for Buchwald-Hartwig Amination [10][11]

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized pyrazoles. Its predictable reactivity in a range of cross-coupling reactions, coupled with the pharmacological importance of the pyrazole scaffold, makes it an essential tool for researchers in drug discovery and development. The protocols and data provided in this guide offer a foundation for the effective utilization of this compound in the synthesis of novel and complex organic molecules.

References

- 1. This compound | CAS#:172282-34-7 | Chemsrc [chemsrc.com]

- 2. 1H-pyrazole, 1-ethyl-4-iodo- | 172282-34-7 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 1-Ethyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The presence of an iodine atom at the C4 position provides a highly reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in key carbon-carbon and carbon-heteroatom bond-forming reactions.

The primary mode of reactivity for this compound is centered around the susceptibility of the carbon-iodine bond to oxidative addition by transition metal catalysts, most notably palladium. This reactivity makes it an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of substituents at the 4-position of the pyrazole ring, a crucial strategy for modulating the pharmacological properties of lead compounds in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of the 1-ethyl-1H-pyrazole core followed by regioselective iodination at the C4 position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

A common method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

-

Materials: Ethylhydrazine, 1,3-dimethoxypropane (a malondialdehyde equivalent), acid catalyst (e.g., HCl), suitable solvent (e.g., ethanol).

-

Procedure:

-

To a solution of ethylhydrazine in ethanol, add a catalytic amount of hydrochloric acid.

-

Add 1,3-dimethoxypropane to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-ethyl-1H-pyrazole.

-

Step 2: Iodination of 1-Ethyl-1H-pyrazole

The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C4 position being the most reactive site.

-

Materials: 1-Ethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.

-

Procedure:

-

Dissolve 1-ethyl-1H-pyrazole in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

-

An In-depth Technical Guide to the Regioselective Iodination of 1-Ethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective iodination of 1-ethylpyrazole, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. The introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This document details several effective iodination protocols, discusses the underlying reaction mechanisms, and presents quantitative data to facilitate the practical application of these methods. Detailed experimental procedures and logical workflow diagrams are provided to guide researchers in their synthetic endeavors.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of an iodine atom, particularly at the C4 position, transforms the pyrazole into a versatile building block for carbon-carbon and carbon-heteroatom bond formation via reactions such as Suzuki, Sonogashira, and Heck couplings.

The electrophilic iodination of 1-substituted pyrazoles, such as 1-ethylpyrazole, is a highly regioselective process that predominantly yields the 4-iodo derivative. This high selectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and, therefore, most susceptible to electrophilic attack. This inherent regioselectivity simplifies product purification and ensures high yields of the desired isomer.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of 1-ethylpyrazole proceeds through a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic iodine. This attack occurs preferentially at the C4 position due to the directing effects of the nitrogen atoms in the ring. The resulting arenium ion intermediate then loses a proton to restore the aromaticity of the pyrazole ring, affording the 4-iodo-1-ethylpyrazole product.

Comparative Performance of Iodination Methods

A variety of reagents and conditions have been developed for the iodination of pyrazoles. The choice of method often depends on the desired regioselectivity, the electronic nature of the substituents on the pyrazole ring, and green chemistry considerations. The following table summarizes the performance of several common iodination methods applicable to 1-ethylpyrazole.

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid/CCl₄ | Room Temp. | Variable | High | C4 | Effective for a range of pyrazoles.[1] |

| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | 79-98 | C4 | Highly effective, especially for deactivated pyrazoles.[1][2][3][4][5] |

| NIS/Acid | N-Iodosuccinimide, H₂SO₄ or TFA | Acetonitrile or DCM | 0 to 80 | Variable | High | C4 | Mild and efficient; acid enhances electrophilicity.[1][2][6] |

| Iodine/H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63-100 | C4 | A green and practical method with water as the only byproduct.[2][7][8][9] |

| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95 | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles; adaptable for 1-ethylpyrazole.[7][10] |

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below. These protocols are adapted for 1-ethylpyrazole based on established procedures for similar pyrazole derivatives.

Method 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. Its electrophilicity is enhanced in the presence of a strong acid like sulfuric acid, enabling the iodination of even less reactive aromatic systems.[1]

-

Materials:

-

1-Ethylpyrazole

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (98%)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethylpyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.

-

Carefully add concentrated sulfuric acid dropwise to the reaction mixture. The amount of acid can be catalytic or stoichiometric.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-iodo-1-ethylpyrazole.[1]

-

Method 2: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of pyrazoles and utilizes ceric ammonium nitrate (CAN) as an oxidant to generate the electrophilic iodine species.[1][3]

-

Materials:

-

1-Ethylpyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 1-ethylpyrazole (1.0 eq.) in acetonitrile, add iodine (1.3 eq.).

-

Add ceric ammonium nitrate (CAN) (1.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.[1]

-

Method 3: Green Iodination using Iodine and Hydrogen Peroxide

This environmentally friendly protocol uses water as the solvent and generates water as the only byproduct.[7][8][9]

-

Materials:

-

1-Ethylpyrazole

-

Iodine (I₂)

-

Hydrogen Peroxide (30% aqueous solution)

-

Water

-

Saturated aqueous sodium bisulfite or sodium thiosulfate solution

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Suspend 1-ethylpyrazole (1.0 eq.) in water.

-

Add iodine (0.5 eq.) to the suspension.

-

Add hydrogen peroxide (0.6 eq.) dropwise to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary.

-

Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite or sodium thiosulfate to quench excess iodine.

-

The product can be isolated by extraction with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-iodo-1-ethylpyrazole.[2][7][8]

-

Experimental Workflow and Logic

The general workflow for the regioselective iodination of 1-ethylpyrazole involves a series of standard laboratory procedures, from reaction setup to product purification and characterization.

Conclusion

The regioselective iodination of 1-ethylpyrazole is a robust and highly efficient transformation that provides a valuable intermediate for the synthesis of diverse and complex molecules. This guide has outlined several effective experimental protocols, provided insights into the reaction mechanism, and presented key data to aid in the selection of the most appropriate method. The resulting 4-iodo-1-ethylpyrazole is a versatile building block, poised for further functionalization in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

Electrophilic Iodination of Pyrazole Derivatives: A Core Technical Guide for Drug Development

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] The strategic introduction of an iodine atom onto the pyrazole ring dramatically expands their synthetic potential, creating a versatile handle for constructing complex molecular architectures through various cross-coupling reactions.[1][3] These iodinated pyrazoles serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors and other targeted drugs.[1] This technical guide provides a comprehensive overview of the electrophilic iodination of pyrazole derivatives, focusing on synthetic methodologies, regioselectivity, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles of Electrophilic Iodination on Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[2][4] The C4 position is the most electron-rich and sterically accessible site, rendering it the preferential target for electrophilic attack.[4] The general mechanism involves the in-situ generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule. This electrophile then attacks the pyrazole ring, forming a resonance-stabilized sigma complex. Subsequent deprotonation restores the ring's aromaticity, yielding the final iodinated pyrazole product.[4] The choice of iodinating agent and reaction conditions is critical and depends on the substituents present on the pyrazole ring, influencing the reaction's yield, selectivity, and overall efficiency.[4]

Methodologies for Electrophilic Iodination

The synthesis of iodopyrazoles can be broadly categorized by the regiochemical outcome, with distinct strategies employed for iodination at the C4 and C5 positions.

C4-Regioselective Iodination

Direct electrophilic iodination is the most common and straightforward approach for synthesizing 4-iodopyrazoles.[1] A variety of iodinating systems have been developed to achieve this transformation with high efficiency.

-

Iodine with an Oxidizing Agent: This classic and cost-effective method generates the electrophilic iodine species in situ.

-

Ceric Ammonium Nitrate (CAN): The I₂/CAN system is highly effective for a range of pyrazole substrates, including those with electron-withdrawing groups like trifluoromethyl (CF₃).[1][4][5] The reaction is typically performed under reflux conditions.[1][4]

-

Hydrogen Peroxide (H₂O₂): This system offers an environmentally benign or "green" alternative, using water as the solvent and generating water as the only byproduct.[4][6] It is effective for various substituted pyrazoles, affording good to excellent yields.[6]

-

-

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. For less reactive or acid-sensitive pyrazoles, the reaction is often conducted in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.[1][7]

-

Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent used for certain pyrazole derivatives. The reaction may require a base, such as lithium carbonate, to neutralize generated acid.[7]

C5-Regioselective Iodination

Accessing the 5-iodo isomer requires a different strategy, as direct electrophilic attack at C5 is electronically disfavored. The most effective method involves a directed ortho-metalation approach.

-

n-Butyllithium (n-BuLi) and Iodine: This method involves the deprotonation of the C5 position using a strong base, typically n-BuLi, at low temperatures (e.g., -78 °C). This creates a highly nucleophilic lithium pyrazolide intermediate.[5][8] Trapping this in-situ generated anion with elemental iodine (I₂) exclusively yields the 5-iodopyrazole derivative.[5][7][8]

Quantitative Data Summary

The following tables summarize quantitative data for various iodination methods, allowing for easy comparison of their efficacy and scope.

Table 1: C4-Iodination Methodologies

| Method/Reagents | Substrate Scope | Solvent | Temperature | Typical Yield (%) | Ref. |

| I₂ / Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazoles | Acetonitrile | Reflux | High | [1][4][5][7] |

| I₂ / Hydrogen Peroxide (H₂O₂) | Substituted pyrazoles | Water | Room Temp. | Good to Excellent | [4][6] |

| N-Iodosuccinimide (NIS) / TFA | General pyrazoles | Acetic Acid | 80 °C | Good | [1][4] |

| Iodine Monochloride (ICl) / Li₂CO₃ | 1-Acyl-dihydropyrazoles | Dichloromethane | Room Temp. | - | [7] |

| I₂ / NaI / K₂CO₃ | Pyrazoles with donor groups | aq. Ethanol | 20-25 °C | 75-90 | [9] |

Table 2: C5-Iodination Methodology

| Method/Reagents | Substrate Scope | Solvent | Temperature | Typical Yield (%) | Ref. |

| 1. n-BuLi 2. I₂ | 1-Aryl-3-CF₃-pyrazoles | THF | -78 °C to RT | 65-89 | [5][7] |

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below.

Protocol 1: Synthesis of 4-Iodopyrazoles using Iodine/Ceric Ammonium Nitrate (CAN)

This protocol is highly effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[1][4]

-

Preparation: To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).

-

Reaction: Reflux the reaction mixture overnight.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).

-

Quenching & Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[1][4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.[1]

Protocol 2: "Green" Synthesis of 4-Iodopyrazoles using Iodine/Hydrogen Peroxide

This protocol offers an environmentally benign approach using water as the solvent.[4][6]

-

Preparation: In a suitable reaction vessel, create a suspension of the pyrazole (1.0 mmol) in water.

-

Reagent Addition: Add iodine (0.5 equivalents) to the suspension.[6][7] Then, add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.[4][7]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed (monitored by TLC).[4]

-

Isolation & Purification: Isolate the product by filtration or extraction, depending on its physical properties. Further purification can be achieved by recrystallization or column chromatography.[4]

Protocol 3: Synthesis of 4-Iodopyrazoles using N-Iodosuccinimide (NIS)

This method is suitable for substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system.[1]

-

Preparation: Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

-

Reagent Addition: Add a solution of N-iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).[1]

-

Reaction: Heat the reaction mixture at 80 °C overnight.

-

Work-up: Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Washing: Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

-

Isolation & Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, remove the solvent in vacuo, and purify the product by column chromatography.[4]

Protocol 4: Synthesis of 5-Iodopyrazoles using n-BuLi/Iodine

This protocol allows for the exclusive synthesis of 5-iodopyrazole derivatives.[5][7]

-

Preparation: Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.[1][7]

-

Iodination: Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.[1][7]

-

Reaction: Allow the reaction to gradually warm to room temperature over 4 hours.[1]

-

Work-up & Washing: Dilute the reaction with dichloromethane (30 mL). Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).[1]

-

Isolation & Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Workflows and Pathways

Caption: General workflow for the synthesis of iodopyrazoles.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethyl-4-iodo-1H-pyrazole: A Versatile Heterocyclic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-iodo-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold itself is a privileged structure, found in numerous FDA-approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The strategic placement of an ethyl group at the N1 position and an iodine atom at the C4 position makes this molecule a highly versatile precursor for the synthesis of complex molecular architectures. The electron-rich nature of the pyrazole ring and the susceptibility of the carbon-iodine bond to undergo cross-coupling reactions provide medicinal chemists with a powerful tool for generating diverse libraries of compounds for drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of kinase and phosphodiesterase (PDE) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following tables summarize its known and predicted properties based on available data for structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇IN₂ |

| Molecular Weight | 222.03 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |

| Reactivity | The C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions.[1] |

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons |

| ¹H NMR | ~7.5 | s | H-3 |

| ~7.4 | s | H-5 | |

| ~4.1 | q | N-CH₂ | |

| ~1.4 | t | N-CH₂CH₃ | |

| ¹³C NMR | ~139 | C-5 | |

| ~130 | C-3 | ||

| ~65 | C-4 | ||

| ~45 | N-CH₂ | ||

| ~15 | N-CH₂CH₃ |

Note: Predicted values are based on the analysis of structurally related pyrazole derivatives and may vary from experimental results.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-ethylation of pyrazole followed by regioselective iodination at the C4 position. The high regioselectivity of the iodination is driven by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole

This protocol is adapted from established methods for the N-alkylation of pyrazoles.

-

Materials:

-

Pyrazole

-

Ethyl iodide (or diethyl sulfate)

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of pyrazole (1.0 eq) in water, add a solution of sodium hydroxide (1.1 eq) in water at 0 °C.

-

To this solution, add ethyl iodide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole.

-

Protocol 2: Synthesis of this compound

This protocol describes the regioselective iodination of 1-ethyl-1H-pyrazole using N-iodosuccinimide (NIS).

-

Materials:

-

1-Ethyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the crude 1-ethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.[1]

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.[1]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.[1]

-

Applications in Drug Discovery

The C-I bond in this compound serves as a versatile handle for introducing a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This capability is extensively utilized in the synthesis of kinase and PDE5 inhibitors.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrazole core that is crucial for binding to the ATP-binding site of the kinase.[1][4] The 4-position of the pyrazole is often functionalized with aryl or heteroaryl groups to achieve high potency and selectivity.[4]

Protocol 3: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[5]

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).[5]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.[5]

-

Synthesis of Sildenafil Analogues (PDE5 Inhibitors)

Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[1] this compound can be used as a starting material to synthesize novel sildenafil analogues, potentially leading to compounds with improved selectivity for different PDE isoenzymes.[1] The synthesis often involves a Sonogashira coupling to introduce a side chain that can be further elaborated into the pyrimidinone ring system.

Protocol 4: Sonogashira Cross-Coupling for PDE5 Inhibitor Scaffolds

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6]

-

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)

-

Solvent (e.g., THF or DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[6]

-

Add anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).[6]

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[6]

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[6]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of potential pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures that are central to the development of targeted therapies, particularly kinase and PDE5 inhibitors. The protocols and data provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.

References

The Strategic Role of 1-Ethyl-4-iodo-1H-pyrazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Among the various functionalized pyrazoles, 1-Ethyl-4-iodo-1H-pyrazole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. Its unique structural features, including the reactive iodine atom at the C4 position, make it an ideal starting point for the construction of complex molecular architectures, especially in the realm of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of potent kinase inhibitors.

Core Applications in Drug Discovery

This compound serves as a versatile precursor for a wide range of biologically active compounds. The electron-rich nature of the pyrazole ring and the presence of a readily displaceable iodine atom make it an excellent substrate for various cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

One of the most significant applications of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidines , which are potent inhibitors of various protein kinases.[1] These fused heterocyclic systems act as purine bioisosteres and can effectively compete with ATP for binding to the kinase active site.[1] The ethyl group at the N1 position can provide advantageous steric and electronic properties, contributing to enhanced target affinity and selectivity.

Case Study: Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and inflammation, and its dysregulation is implicated in various cancers and autoimmune disorders.

The synthesis of a representative pyrazolo[3,4-d]pyrimidine core, a common scaffold for JAK inhibitors, can be envisioned to start from this compound. While specific examples detailing the direct use of this compound in the synthesis of named JAK inhibitors are proprietary or dispersed in patent literature, the general synthetic strategy is well-established. The 4-iodo group allows for the introduction of various aryl or heteroaryl moieties via Suzuki-Miyaura coupling, a key step in building the core structure of many kinase inhibitors.

Quantitative Data: Inhibitory Activity of Pyrazolo-pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazolo[3,4-d]pyrimidine-based compounds against various kinases and cancer cell lines, illustrating the potency that can be achieved with this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| PP1 | Src | 170 | - | - |

| PP2 | Src | 130 | - | - |

| Compound 3f | JAK1 | 3.4 | PC-3 | >10 |

| JAK2 | 2.2 | HEL | 0.35 | |

| JAK3 | 3.5 | K562 | 0.37 | |

| Compound 11b | JAK1 | 11.2 | MCF-7 | >10 |

| JAK2 | 4.5 | MOLT4 | >10 | |

| JAK3 | 15.7 | - | - |

Note: The compounds listed are representative of the pyrazolo[3,4-d]pyrimidine class and may not be directly synthesized from this compound in the cited literature. The data is presented to illustrate the potential of the scaffold.[2][3]

Experimental Protocols

Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 0.03 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equivalents)

-

Potassium carbonate (K2CO3, 2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried sealed tube or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

-

Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-ethyl-1H-pyrazole.[4]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase enzyme (e.g., JAK2)

-

Kinase buffer

-

ATP (at Km concentration for the specific kinase)

-

Peptide substrate

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.

-

Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using appropriate software.[5]

Visualizations

Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Core

Caption: General synthetic workflow for the construction of a pyrazolo[3,4-d]pyrimidine core.

Experimental Workflow for In Vitro Kinase Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

The JAK-STAT Signaling Pathway and Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and its inhibition.

References

- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-iodo-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain 1-Ethyl-4-iodo-1H-pyrazole derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. This document details the primary synthetic strategies, key experimental protocols, and quantitative data to support researchers in this field.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved medications.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The introduction of an ethyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring creates a versatile intermediate. The C-I bond is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug development programs.[1][3]

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly divided into two key stages: the formation of the 1-ethyl-1H-pyrazole core and the subsequent regioselective iodination at the 4-position.

Synthesis of the 1-Ethyl-1H-pyrazole Core

The most common and versatile method for the synthesis of the 1-ethyl-1H-pyrazole ring is the Knorr pyrazole synthesis and related cyclocondensation reactions.[2] This involves the reaction of ethylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The choice of the 1,3-dicarbonyl compound determines the substitution pattern at the C3 and C5 positions of the pyrazole ring.

A general workflow for the synthesis of the 1-Ethyl-1H-pyrazole core is as follows:

Caption: General workflow for the synthesis of the 1-Ethyl-1H-pyrazole core.

Regioselective Iodination

The electrophilic iodination of 1-ethyl-1H-pyrazoles occurs with high regioselectivity at the C4 position. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.[4] Several iodinating reagents and conditions have been developed to achieve this transformation efficiently.

Common iodinating systems include:

-

N-Iodosuccinimide (NIS): A mild and effective iodinating agent, often used in acetonitrile.[1]

-

Iodine and an Oxidizing Agent: Molecular iodine in the presence of an oxidant such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H2O2) generates a more electrophilic iodine species in situ.[5][6]

-

Iodine Monochloride (ICl): A reactive iodinating agent, often used with a base like lithium carbonate to neutralize the generated HCl.[7]

The general pathway for the iodination is depicted below:

Caption: General workflow for the regioselective iodination of 1-Ethyl-1H-pyrazoles.

Quantitative Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives and their precursors.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethylhydrazine oxalate, 2,4-Pentanedione | NaOH, H2O, 0 °C to rt, 12-18 h | 1-Ethyl-5-methyl-1H-pyrazole | Not specified | [1] |

| 1-Ethyl-5-methyl-1H-pyrazole | N-Iodosuccinimide (1.1 eq), Acetonitrile, 60-70 °C, 4-6 h | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Not specified | [1] |

| 1-Aryl-3-CF3-1H-pyrazoles | I2 (1.3 eq), CAN (1.1 eq), MeCN, reflux, overnight | 1-Aryl-4-iodo-3-CF3-1H-pyrazoles | 79-98 | [8][9] |

| 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | ICl (3 eq), Li2CO3 (2 eq), CH2Cl2, rt | 1-Acyl-4-iodo-1H-pyrazoles | up to 95 | [7] |

| Pyrazole derivatives | I2 (0.5 eq), H2O2 (0.6 eq), H2O, rt, <1-72 h | 4-Iodopyrazole derivatives | 63-100 | [5] |

| 3-Iodo-1H-pyrazole | Ethyl vinyl ether, TFA, CH2Cl2, 28-32 °C | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Not specified | [10] |

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole[1]

Materials:

-

Ethylhydrazine oxalate

-

Sodium hydroxide (NaOH)

-

2,4-Pentanedione

-

Dichloromethane (CH2Cl2)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

-

To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole[1]

Materials:

-

Crude 1-Ethyl-5-methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Dichloromethane (CH2Cl2)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Protocol 3: Suzuki-Miyaura Coupling of this compound Derivative[3][11]

Materials:

-

This compound derivative (e.g., 1-ethyl-4-iodo-5-methyl-1H-pyrazole)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent system (e.g., 1,4-dioxane/water or DME/water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure (Conventional Heating):

-

In a Schlenk flask, combine the this compound derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (e.g., 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Application in Drug Development: Kinase Inhibitors

This compound derivatives are particularly valuable in the synthesis of kinase inhibitors.[1][11] The 4-iodo substituent serves as a handle for introducing various functionalities that can interact with the ATP-binding site of kinases. One important target is the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in inflammatory diseases and cancer.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling pathway is a key cascade in cellular communication. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors based on the this compound scaffold can be designed to compete with ATP for the binding site on JAKs, thereby blocking the downstream signaling cascade.

Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition by a this compound derivative.

The development of selective and potent JAK inhibitors is an active area of research, and the synthetic methodologies outlined in this guide provide a robust foundation for the generation of novel drug candidates. The ability to diversify the 4-position of the pyrazole ring through cross-coupling reactions is a powerful tool for optimizing the pharmacological properties of these inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry and Biological Activity of Iodinated Pyrazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of an iodine atom to the pyrazole ring significantly enhances their synthetic utility, providing a versatile handle for creating more complex molecular architectures through various cross-coupling reactions.[1] These iodinated pyrazoles serve as crucial intermediates in the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors and other targeted therapeutics.[1][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of iodinated pyrazoles, with a focus on their application in drug discovery.

Synthesis of Iodinated Pyrazoles

The regioselective iodination of the pyrazole core is a critical step in harnessing the potential of these building blocks. The primary isomers of interest are the 4-iodo and 5-iodopyrazoles, which can be synthesized through distinct methodologies.[1][4]

Synthesis of 4-Iodopyrazoles

A common method for the synthesis of 4-iodopyrazoles involves the use of elemental iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN).[1][4]

Experimental Protocol: CAN-Mediated Iodination of Pyrazoles [1][4][5]

-

Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

-

Reflux the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodopyrazole.

An alternative method for substrates sensitive to oxidative conditions involves the use of N-iodosuccinimide (NIS) in an acidic medium.[1][4]

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) [1][4]

-

Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

-

Add a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).

-

Heat the reaction mixture at 80 °C overnight.

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Synthesis of 5-Iodopyrazoles

The synthesis of 5-iodopyrazoles can be achieved through deprotonation of the pyrazole ring followed by quenching with iodine.[1][4]

Experimental Protocol: Synthesis of 5-Iodopyrazoles via Lithiation [1][4]

-

Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.

-

Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.

-

Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature over 4 hours.

-

Dilute the reaction with dichloromethane (30 mL).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

-

Dry the organic layer over Na₂SO₄ and remove the solvents under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity of Iodinated Pyrazoles in Cross-Coupling Reactions

The carbon-iodine bond in iodinated pyrazoles is a versatile functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1]

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the iodinated pyrazole and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling [1]

-

To a reaction vessel, add the 4-iodopyrazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a 4:1 mixture of 1,4-dioxane and water (2 mL).

-

Heat the reaction mixture at 90 °C for 6 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by chromatography.

Sonogashira Coupling

This coupling reaction enables the formation of a carbon-carbon bond between an iodinated pyrazole and a terminal alkyne.[1]

Experimental Protocol: Sonogashira Coupling [1]

-

To a solution of the 1,3-disubstituted-5-chloro-4-iodopyrazole in dimethylformamide (DMF), add triethylamine (Et₃N).

-

Add phenylacetylene, followed by the catalytic system of PdCl₂(PPh₃)₂ and copper(I) iodide (CuI).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by chromatography to yield the 4-(phenylethynyl)pyrazole.

Biological Activity of Iodinated Pyrazole Derivatives

Iodinated pyrazoles are precursors to a wide range of biologically active compounds, with notable applications as kinase inhibitors, anticancer agents, and antimicrobial agents.

Kinase Inhibitors

Pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[1][3] The ability to functionalize the pyrazole core through iodinated intermediates allows for the systematic exploration of structure-activity relationships to optimize inhibitor potency and selectivity.[1]

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][3] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1] Several pyrazole-based compounds have been developed as potent JAK inhibitors.[1][3]

Quantitative Data: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [6] |

| Compound 2 (Afuresertib analog) | Akt1 | 1.3 | [6] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | [6] |

| Compound 8 | Aurora A/B | 35 / 75 | [6] |

| Frag-1 | Aurora B | 116 | [6] |

Note: The table summarizes the inhibitory activity of various pyrazole derivatives against key kinases. While not all are explicitly synthesized from iodinated precursors in the cited literature, the pyrazole core is amenable to such synthetic strategies for derivatization.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents.[7][8][9] Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell proliferation and survival.[6][8]